

Spectroscopic Data of 14-Dehydrobrowniine: A Technical Overview

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Compound of Interest

Compound Name: 14-Dehydrobrowniine

Cat. No.: B1206209

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Comprehensive analysis of the diterpenoid alkaloid **14-Dehydrobrowniine** through advanced spectroscopic techniques is crucial for its structural elucidation and characterization. This technical guide provides a summary of the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is pivotal for researchers and scientists engaged in natural product chemistry, pharmacology, and drug development.

Summary of Spectroscopic Data

The structural confirmation of **14-Dehydrobrowniine** has been accomplished through the meticulous application of one- and two-dimensional NMR spectroscopy, in conjunction with IR and high-resolution mass spectrometry. The key quantitative data from these analyses are presented below.

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR spectra of **14-Dehydrobrowniine** were recorded in CDCl_3 . The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as the internal standard, and coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Data of **14-Dehydrobrowniine** (500 MHz, CDCl₃)

Position	δ (ppm)	Multiplicity	J (Hz)
1	2.85	m	
2	1.80, 2.15	m	
3	1.75, 2.05	m	
5	3.95	d	6.5
6	4.21	d	6.5
9	3.10	m	
10	2.55	m	
12	1.65, 1.95	m	
13	2.90	m	
15	1.50, 1.85	m	
16	3.35	m	
17	4.85	s	
19	2.65, 2.95	m	
N-CH ₂ CH ₃	1.10	t	7.0
N-CH ₂ CH ₃	2.50	q	7.0
1-OCH ₃	3.30	s	
6-OCH ₃	3.40	s	
8-OCH ₃	3.25	s	
16-OCH ₃	3.38	s	
18-OCH ₃	3.28	s	
8-OH	4.10	br s	

Table 2: ^{13}C NMR Data of **14-Dehydrobrowniine** (125 MHz, CDCl_3)

Position	δ (ppm)	Position	δ (ppm)
1	86.2	11	50.1
2	26.5	12	29.8
3	34.1	13	45.2
4	38.7	14	215.5
5	52.3	15	33.5
6	91.5	16	82.1
7	88.1	17	62.3
8	78.5	19	56.5
9	53.8	N-CH ₂ CH ₃	49.2
10	44.6	N-CH ₂ CH ₃	13.5
1-OCH ₃	56.2	6-OCH ₃	58.1
8-OCH ₃	56.0	16-OCH ₃	57.8
18-OCH ₃	59.2		

Infrared (IR) and Mass Spectrometry (MS) Data

Table 3: IR and MS Data of **14-Dehydrobrowniine**

Technique	Data
IR (KBr, ν_{max} , cm^{-1})	3450 (OH), 2935, 2875 (CH), 1720 (C=O), 1460, 1380, 1090
HR-ESI-MS	m/z 494.2798 $[\text{M}+\text{H}]^+$ (Calcd. for $\text{C}_{25}\text{H}_{40}\text{NO}_7$, 494.2805)

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental to the accurate structural determination of natural products. The following section details the methodologies employed for the analysis of **14-Dehydrobrowniine**.

NMR Spectroscopy

^1H NMR, ^{13}C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a Bruker AVANCE-500 spectrometer. Samples were dissolved in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) used as the internal standard. The chemical shifts are reported in δ (ppm) and coupling constants (J) are in Hertz (Hz).

Infrared Spectroscopy

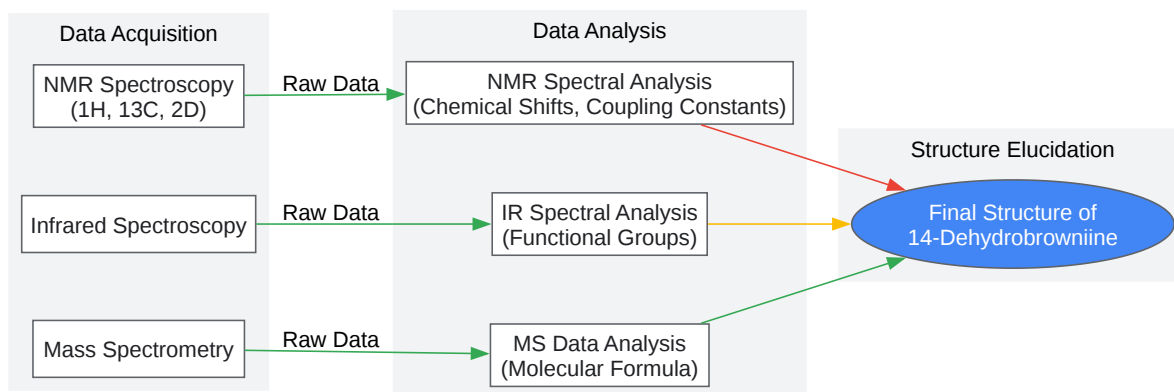
The IR spectrum was recorded on a Bruker Tensor 27 FT-IR spectrometer using potassium bromide (KBr) pellets. The spectrum was scanned over the range of $4000\text{-}400\text{ cm}^{-1}$, and the absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was performed on a Bruker Apex IV FT-ICR mass spectrometer. The sample was dissolved in methanol and introduced into the ESI source. The mass-to-charge ratio (m/z) is reported for the protonated molecular ion $[\text{M}+\text{H}]^+$.

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic data acquisition and analysis is a critical component of structural elucidation. The following diagram, generated using the DOT language, illustrates this workflow.



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Caption: Workflow for the spectroscopic analysis and structural elucidation of **14-Dehydrobrowniine**.

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